molecular formula C19H22N2O6 B2842084 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1396812-25-1

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2842084
CAS No.: 1396812-25-1
M. Wt: 374.393
InChI Key: ZWACUGFQQYAOPX-UHFFFAOYSA-N
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Description

The compound seems to contain a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This is a heterocyclic compound with a spirocyclic structure, meaning it has two rings that share a single atom .


Synthesis Analysis

While specific synthesis methods for the compound were not found, 1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of other compounds . The synthesis of such spirocyclic structures often involves the reaction of a ketone or aldehyde with a nitrogen-containing compound .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a seven-membered ring fused to a four-membered ring via a single atom . The seven-membered ring contains two oxygen atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature with a boiling point of 108-111 °C and a density of 1.117 g/cm3 . Its molecular weight is 143.18 g/mol .

Scientific Research Applications

Photochemical Epoxidation

Research has shown the stability and reactivity of similar spiro compounds under photochemical conditions, exploring the mechanisms behind photochemical epoxidation of carbonyl groups, a reaction relevant for synthesizing complex molecular structures (A. Schönberg, E. Singer, P. Eckert, 1980) source.

Drug Discovery Scaffolds

Spirocyclic compounds, such as 6-azaspiro[4.3]alkanes, have been identified as innovative scaffolds for drug discovery. These structures offer a promising basis for developing new therapeutic agents due to their unique chemical properties and biological activities (Bohdan A. Chalyk et al., 2017) source.

Metabolism and Bioactivation

Studies on spiro oxetane-containing compounds highlight the role of microsomal epoxide hydrolase in metabolizing oxetane moieties, a process crucial for the development of drug candidates with improved metabolic stability (Xue-Qing Li et al., 2016) source.

Antitubercular Activity

Structural elucidation of compounds related to the provided chemical structure has contributed to the development of antitubercular drugs. These studies focus on understanding the molecular basis of drug action against tuberculosis, a critical step in designing more effective therapies (A. Richter et al., 2022) source.

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Properties

IUPAC Name

[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c22-17(13-1-2-15-16(9-13)25-12-24-15)21-10-14(11-21)18(23)20-5-3-19(4-6-20)26-7-8-27-19/h1-2,9,14H,3-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWACUGFQQYAOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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